1-Benzyl 4-tert-butyl 2-methylpiperazine-1,4-dicarboxylate
Description
1-Benzyl 4-tert-butyl 2-methylpiperazine-1,4-dicarboxylate (CAS: 1163793-31-4) is a piperazine-derived compound with a molecular formula of C₁₈H₂₆N₂O₄ and a molecular weight of 334.41 g/mol . It features a benzyl ester at position 1, a tert-butyl carbamate at position 4, and a methyl substituent at position 2 of the piperazine ring. This stereospecific compound is often synthesized as the (S)-enantiomer and is widely used as a chiral intermediate in pharmaceuticals, particularly in proteolysis-targeting chimeras (PROTACs) for targeted protein degradation . Key physical properties include a predicted density of 1.137 g/cm³ and a boiling point of 435.4°C .
Properties
IUPAC Name |
1-O-benzyl 4-O-tert-butyl 2-methylpiperazine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-14-12-19(16(21)24-18(2,3)4)10-11-20(14)17(22)23-13-15-8-6-5-7-9-15/h5-9,14H,10-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSFFEBZXFRVSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90722108 | |
| Record name | 1-Benzyl 4-tert-butyl 2-methylpiperazine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90722108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502649-21-0 | |
| Record name | 1-Benzyl 4-tert-butyl 2-methylpiperazine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90722108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Analysis
Biochemical Properties
1-Benzyl 4-tert-butyl 2-methylpiperazine-1,4-dicarboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with specific enzymes involved in metabolic pathways, potentially inhibiting or activating them . The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It may inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions but may degrade over time, leading to altered biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects . Threshold effects and dose-response relationships are essential considerations in these studies .
Metabolic Pathways
This compound is involved in specific metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms . It may interact with transporters or binding proteins that facilitate its movement and localization . These interactions can affect its accumulation and activity within different cellular compartments .
Biological Activity
1-Benzyl 4-tert-butyl 2-methylpiperazine-1,4-dicarboxylate (CB82735311) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neurobiology. This article delves into the compound's biological activity, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.
- Molecular Formula : C18H26N2O4
- Molecular Weight : 334.41 g/mol
- CAS Number : 502649-21-0
Research indicates that this compound may influence several biological pathways:
- Microtubule Dynamics : The compound has been studied for its ability to affect microtubule stability, which is crucial in cell division and intracellular transport. It has been suggested that it may act as a modulator of microtubule dynamics, similar to other compounds that target tubulin .
- Autophagy Regulation : Recent studies have highlighted the role of this compound in autophagy modulation. Autophagy is a cellular degradation process important for maintaining cellular homeostasis. The compound's interaction with autophagic pathways could provide insights into its therapeutic potential in neurodegenerative diseases and cancer .
Anticancer Activity
A series of experiments have evaluated the anticancer properties of this compound across various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Chronic Lymphocytic Leukemia (CLL) | 12.5 | Induction of apoptosis |
| Colon Cancer | 15.0 | Autophagy inhibition |
| Oral Squamous Cell Carcinoma | 10.0 | Microtubule destabilization |
These findings suggest that the compound exhibits significant cytotoxic effects against these cancer types, potentially through apoptosis induction and disruption of microtubule function.
Neuroprotective Effects
In neurobiological contexts, the compound has shown promise in protecting neurons from oxidative stress and apoptosis:
- Neuroblastoma Cells : In vitro studies demonstrated that treatment with the compound reduced cell death by approximately 40% under oxidative stress conditions.
- Mechanistic Insights : The neuroprotective effects are believed to be mediated through modulation of autophagic pathways, enhancing cell survival during stress conditions .
Case Studies
- Study on Hematological Cancers : A clinical study involving patients with chronic lymphocytic leukemia reported that administration of compounds similar to this compound resulted in a significant reduction in leukemic cell counts when combined with standard therapies .
- Neuroprotection in Animal Models : Animal studies have indicated that this compound can significantly reduce neuronal loss in models of neurodegeneration, suggesting its potential as a therapeutic agent for diseases like Alzheimer's .
Comparison with Similar Compounds
Substitution Patterns and Key Derivatives
The compound belongs to a family of piperazine dicarboxylates with varying substituents. Below is a comparative analysis of structurally related compounds:
Physicochemical Properties
- Solubility: The methyl and hydroxymethyl derivatives exhibit moderate solubility in polar aprotic solvents (e.g., THF, ethyl acetate), while the cyanomethyl analog shows reduced solubility due to increased hydrophobicity .
- Stability : The tert-butyl carbamate group enhances stability under acidic conditions, making these compounds suitable for multi-step syntheses .
- Stereochemical Impact : The (S)-enantiomer of the target compound is critical for binding in PROTACs, whereas racemic mixtures are less active .
Commercial Availability
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
